Product packaging for 2-Ethylbutyl 3,4-dihydroxybenzoate(Cat. No.:CAS No. 5438-57-3)

2-Ethylbutyl 3,4-dihydroxybenzoate

Cat. No.: B14738149
CAS No.: 5438-57-3
M. Wt: 238.28 g/mol
InChI Key: CCCKHDBAXCHRQZ-UHFFFAOYSA-N
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Description

Significance of 3,4-Dihydroxybenzoate (Protocatechuic Acid) Derivatives in Chemical Biology

Protocatechuic acid (PCA), or 3,4-dihydroxybenzoic acid, is a major metabolite of antioxidant polyphenols found in a variety of plants, including green tea, roselle, and certain fruits and vegetables. wikipedia.orgchemicalbook.com It is recognized for a wide range of pharmacological effects, which are often linked to its antioxidant properties. nih.govnih.gov

Research has demonstrated that PCA and its derivatives possess numerous biological activities, including:

Antioxidant and Anti-inflammatory Properties: PCA is a known antioxidant and has shown anti-inflammatory effects in various studies. wikipedia.orgnih.gov It can protect against chemically induced liver toxicity and has demonstrated these activities in in-vitro testing. wikipedia.org

Antimicrobial Activity: PCA has been shown to have antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com

Chemopreventive Potential: Studies suggest that PCA may have chemopreventive capabilities, inhibiting chemical carcinogenesis and promoting apoptosis (programmed cell death) in different cell lines. wikipedia.orgnih.gov

Neuroprotective Effects: PCA has exhibited neuroprotective properties, with research indicating its ability to inhibit the aggregation of certain proteins associated with neurodegenerative diseases. medchemexpress.com

Cardioprotective and Other Activities: PCA has been associated with a wide array of other beneficial effects, including anti-diabetic, anti-aging, and cardioprotective activities. chemicalbook.comnih.gov

Derivatives of PCA, including its esters, are of significant interest in chemical biology because they can modulate these inherent activities. The modification of the PCA structure can influence its physical and chemical properties, such as solubility and ability to cross cell membranes, which in turn can alter its biological efficacy. mdpi.comnih.gov

Overview of Esterification in Modulating Phenolic Bioactivity

Esterification is a chemical process that joins an acid (in this case, a phenolic acid like protocatechuic acid) with an alcohol, resulting in the formation of an ester. This process is a key strategy for modifying the bioactivity of phenolic compounds. nih.gov One of the primary effects of esterifying phenolic compounds is the alteration of their hydrophobicity (the degree to which they repel water). plos.orgunesp.br

Key findings from research on the esterification of phenolic compounds include:

Enhanced Lipophilicity: Esterification of hydrophilic (water-loving) phenolic antioxidants is an effective method to increase their solubility in non-polar environments, such as lipids and cell membranes. acs.orgbohrium.com This increased lipophilicity can lead to improved bioavailability. mdpi.combohrium.com

Modulation of Antioxidant Activity: The addition of an alkyl (carbon) chain through esterification can significantly influence the antioxidant activity of protocatechuic acid esters. plos.orgacs.org Studies have shown that increasing the length of the alkyl chain can, in some cases, enhance the radical scavenging capacity of these esters compared to the parent protocatechuic acid. acs.org

Influence on Pro-oxidant Capacity: Interestingly, esterification can also profoundly impact the pro-oxidant capacity of protocatechuic acid. researchgate.netplos.orgunesp.br Esters with specific alkyl chain lengths have been shown to exacerbate the oxidation of certain molecules, an effect not observed with the parent acid. researchgate.netplos.orgunesp.br This highlights the complex role that structural modifications play in the bioactivity of these compounds.

Selective Modification: Enzymatic esterification techniques allow for the selective modification of phenolic compounds, which can be crucial for preserving their desired biological functions while altering their physical properties for specific applications, such as in cosmetics or food preservation. nih.govresearchgate.net

In essence, the esterification of protocatechuic acid to form compounds like 2-Ethylbutyl 3,4-dihydroxybenzoate is a strategic approach to potentially enhance its utility in various biological and chemical applications by fine-tuning its physicochemical properties.

Compound Data

Below are tables detailing the properties of this compound and its parent compound, protocatechuic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C13H18O4Inferred
Molecular Weight 238.28 g/mol Inferred
Appearance Not specifiedN/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Expected to be more soluble in non-polar solvents than protocatechuic acid acs.orgbohrium.com

Table 2: Physicochemical Properties of Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)

PropertyValueSource(s)
Chemical Formula C7H6O4 wikipedia.orgsigmaaldrich.com
Molecular Weight 154.12 g/mol wikipedia.orgsigmaaldrich.com
Appearance Light brown solid wikipedia.org
Melting Point 202 °C (396 °F; 475 K) wikipedia.org
Solubility in water 18 g/L (at 14 °C) wikipedia.org
Acidity (pKa) 4.48, 8.83, 12.6 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O4 B14738149 2-Ethylbutyl 3,4-dihydroxybenzoate CAS No. 5438-57-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5438-57-3

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-ethylbutyl 3,4-dihydroxybenzoate

InChI

InChI=1S/C13H18O4/c1-3-9(4-2)8-17-13(16)10-5-6-11(14)12(15)7-10/h5-7,9,14-15H,3-4,8H2,1-2H3

InChI Key

CCCKHDBAXCHRQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Mechanistic Investigations of Biological Activities of 2 Ethylbutyl 3,4 Dihydroxybenzoate and Its Analogues

Antioxidant and Radical Scavenging Mechanisms

The antioxidant and radical scavenging activities of 2-ethylbutyl 3,4-dihydroxybenzoate and its analogues are primarily attributed to the presence of hydroxyl groups on the benzene (B151609) ring. These activities are crucial in mitigating oxidative stress, which is implicated in various pathological conditions. The mechanisms underlying these protective effects are multifaceted and involve electron transfer, hydrogen atom transfer, and the structural arrangement of the hydroxyl groups.

Electron Transfer and Hydrogen Atom Transfer Pathways

Phenolic compounds, including this compound, can neutralize free radicals through two primary pathways: hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. The SET-PT mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation and an anion, followed by the transfer of a proton.

The efficiency of these pathways is influenced by factors such as the bond dissociation enthalpy of the O-H bond and the ionization potential of the phenolic compound. Studies on related phenolic acids have shown that the radical scavenging activity is closely linked to these parameters. For instance, the presence of multiple hydroxyl groups can lower the bond dissociation enthalpy, facilitating hydrogen atom donation. researchgate.net

Some studies suggest that in certain environments, radical adduct formation can also occur at various positions on the aromatic ring. researchgate.net Furthermore, the HAT mechanism can be catalyzed by certain molecules, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), which can homolytically cleave C-H bonds. u-tokyo.ac.jp The concept of cooperative hydrogen atom transfer (cHAT), where two different catalysts donate a hydrogen atom each, has also been explored for the hydrogenation of alkenes. nih.gov

Influence of Hydroxyl Group Positions on Redox Potential

The positioning of hydroxyl groups on the benzene ring significantly impacts the antioxidant capacity of dihydroxybenzoate derivatives by altering their redox potential. The arrangement of these groups affects the stability of the resulting phenoxyl radical after donating a hydrogen atom or an electron.

Electrochemical studies on dihydroxybenzenes have revealed a clear trend in their oxidation potentials based on the relative positions of the two hydroxyl groups. The oxidation potential follows the sequence: para < ortho < meta. bohrium.com This indicates that compounds with hydroxyl groups in the para or ortho positions are more easily oxidized, and thus, are generally more potent antioxidants than their meta-substituted counterparts. The presence of two or more hydroxyl groups positioned ortho or para to each other is associated with high antioxidant capacity because the oxygen atom of the second hydroxyl group participates in the delocalization of electrons, stabilizing the radical. researchgate.net

The following table, derived from electrochemical studies on butanediols, illustrates the effect of hydroxyl group proximity on oxidation potential, which provides an analogous understanding for dihydroxybenzoates. researchgate.net

CompoundAnodic Potential (V vs. Ag/AgCl)
1,2-butanediol~1.35
1,3-butanediol~1.40
1,4-butanediol~1.45
2,3-butanediol~1.30

This table is illustrative and based on analogous compounds. The exact values for dihydroxybenzoate isomers may differ.

Role of Intramolecular Hydrogen Bonding in Stabilization

Intramolecular hydrogen bonding plays a crucial role in stabilizing the parent molecule and its corresponding radical, thereby influencing its antioxidant activity. researchgate.net This type of bonding occurs between a hydroxyl group and a nearby functional group, such as another hydroxyl group or a carbonyl group of the ester.

In the case of this compound, an intramolecular hydrogen bond can form between the two adjacent hydroxyl groups (ortho-dihydroxy structure). This interaction can stabilize the molecule and its subsequent radical formed during the scavenging process. researchgate.net Computational studies have shown that intramolecular hydrogen bonding can stabilize the lowest unoccupied molecular orbital (LUMO) in certain chromophores. rsc.org

Prolyl Hydroxylase (PHD) Inhibition and Hypoxia-Inducible Factor (HIF) Pathway Modulation

This compound has been identified as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHDs, this compound can modulate the cellular response to low oxygen conditions (hypoxia).

Competitive Inhibition Mechanisms of PHDs

Prolyl hydroxylases are a family of enzymes (PHD1, PHD2, and PHD3) that play a critical role in oxygen sensing. harvard.edu Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). mdpi.com This hydroxylation marks HIF-α for degradation by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex. mdpi.com

This compound and its analogues can act as competitive inhibitors of PHDs. nih.govnih.gov They likely compete with the co-substrate 2-oxoglutarate for the active site of the enzyme. By binding to the PHD active site, these inhibitors prevent the hydroxylation of HIF-α, even in the presence of normal oxygen levels. The structural basis for competitive inhibition has been explored in other enzyme systems, where an inhibitor analog of the substrate binds to the active site, preventing the natural substrate from binding. nih.gov

The inhibition of PHDs can have varying effects on different isoforms and can influence both pro- and anti-tumor functions depending on the cellular context. mdpi.com

Regulation of HIF-1α Stabilization and Downstream Targets

The inhibition of PHDs by compounds like this compound leads to the stabilization of HIF-1α. nih.govnih.gov When HIF-1α is not degraded, it can translocate to the nucleus and dimerize with its partner subunit, ARNT (also known as HIF-1β). nih.gov This HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. nih.gov

The stabilization of HIF-1α leads to the upregulation of a wide range of genes involved in the adaptive response to hypoxia. These downstream targets include genes responsible for:

Angiogenesis: such as vascular endothelial growth factor (VEGF).

Erythropoiesis: such as erythropoietin (EPO).

Metabolism: including various glycolytic enzymes.

However, some studies have shown that the induction of certain genes, like heme oxygenase-1 (HO-1), by ethyl-3,4-dihydroxybenzoate can occur through a mechanism independent of HIF-1α stabilization. nih.gov This suggests that the biological effects of these compounds may be broader than just HIF pathway modulation.

The following table summarizes the key proteins involved in the PHD-HIF pathway and the effect of this compound.

Protein/FactorFunctionEffect of this compound
Prolyl Hydroxylase (PHD) Hydroxylates HIF-α under normoxia, leading to its degradation. mdpi.comInhibition. nih.govnih.gov
HIF-1α Transcription factor that is degraded under normoxia and stabilized under hypoxia. nih.govStabilization. nih.govnih.gov
ARNT (HIF-1β) Dimerization partner of HIF-1α. nih.govForms active HIF-1 complex with stabilized HIF-1α.
Vascular Endothelial Growth Factor (VEGF) A downstream target of HIF-1 that promotes angiogenesis.Upregulation.
Erythropoietin (EPO) A downstream target of HIF-1 that stimulates red blood cell production.Upregulation.
Heme Oxygenase-1 (HO-1) An antioxidant and anti-inflammatory protein.Induction, potentially independent of HIF-1α. nih.gov

Antimicrobial and Efflux Pump Inhibitory Mechanisms

EDHB has been investigated for its potential role in combating antibiotic resistance, demonstrating mechanisms that involve direct interaction with bacterial systems.

A significant mechanism in bacterial drug resistance is the action of efflux pumps, which actively transport antibiotics out of the cell. EDHB has been identified as an effective efflux pump inhibitor (EPI), particularly against the AcrB pump, a key component of the AcrAB-OprM multidrug efflux system in Escherichia coli. While EDHB itself has limited direct antibacterial activity, its strength lies in its ability to disable this resistance mechanism. nih.gov

Dye accumulation and efflux assays show that EDHB significantly increases the retention of fluorescent dyes within drug-resistant E. coli, indicating a direct interference with the pump's function. nih.gov Molecular docking studies further support this, suggesting that EDHB binds within the distal binding pocket of the AcrB transporter protein. nih.gov This interaction is stabilized by hydrogen bonds and hydrophobic contacts, effectively interfering with the translocation of substrates, including antibiotics, out of the cell. nih.gov

The protein FtsZ, a homologue of eukaryotic tubulin, is essential for bacterial cell division. nih.gov It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the division machinery. nih.gov Inhibition of FtsZ polymerization or its GTPase activity is a key target for novel antibiotics. While various natural and synthetic compounds are known to target FtsZ, there is currently no published scientific literature demonstrating that this compound or its analogue, ethyl 3,4-dihydroxybenzoate (EDHB), directly interfere with the FtsZ GTPase or other bacterial cell division proteins.

The primary value of EDHB as an efflux pump inhibitor is its ability to restore the efficacy of existing antibiotics against resistant bacterial strains. nih.gov By blocking the AcrB efflux pump, EDHB allows the concentration of co-administered antibiotics to build up inside the bacterial cell, reaching levels sufficient to exert their therapeutic effect. This synergistic relationship has been demonstrated in modulation assays. nih.gov For example, in drug-resistant E. coli expressing the AcrB pump, EDHB potentiates the antimicrobial activity of several antibiotics that are known substrates of this pump. nih.gov

AntibioticBacterial StrainEffect of EDHB
ClarithromycinE. coli Kam3-AcrBPotentiated Activity nih.gov
ErythromycinE. coli Kam3-AcrBPotentiated Activity nih.gov
CiprofloxacinE. coli Kam3-AcrBPotentiated Activity nih.gov

This table summarizes the observed synergistic effects of Ethyl 3,4-dihydroxybenzoate (EDHB) when combined with conventional antibiotics against a resistant strain of E. coli.

Modulation of Cellular Metabolism and Bioenergetics

EDHB has been shown to influence core metabolic pathways, leading to enhanced energy production and physical performance in preclinical models.

Studies in rat models have revealed that preconditioning with EDHB can significantly augment aerobic respiration and metabolism in skeletal muscle. nih.gov This effect is linked to its ability to stabilize HIF-1α, which upregulates the expression of glucose transporters GLUT1 and GLUT4. This upregulation enhances the uptake of glucose into muscle cells. nih.gov

Metabolic EnzymePathwayEffect of EDHB Supplementation
HexokinaseGlycolysisTwofold rise in activity nih.gov
PhosphofructokinaseGlycolysisTwofold rise in activity nih.gov
Citrate SynthaseTCA CycleIncreased activity nih.gov
Succinate DehydrogenaseTCA CycleIncreased activity nih.gov

This table illustrates the impact of Ethyl 3,4-dihydroxybenzoate (EDHB) supplementation on key enzymes in cellular respiration in rat skeletal muscle.

Impact on Glycolysis and Tricarboxylic Acid (TCA) Cycle Enzymes

Emerging research indicates that Ethyl 3,4-dihydroxybenzoate (EDHB) can significantly modulate cellular energy metabolism by influencing key enzymes in both glycolysis and the tricarboxylic acid (TCA) cycle. Supplementation with EDHB has been observed to enhance aerobic metabolism. nih.govnih.gov

Studies in rat skeletal muscle have demonstrated that preconditioning with EDHB leads to a notable increase in the activity of crucial glycolytic enzymes. Specifically, the activities of hexokinase and phosphofructokinase , two rate-limiting enzymes in the glycolytic pathway, were found to be elevated. nih.govnih.gov This suggests that EDHB can augment the initial steps of glucose breakdown for energy production.

Table 1: Effect of Ethyl 3,4-dihydroxybenzoate (EDHB) on Key Metabolic Enzymes

Metabolic PathwayEnzymeObserved Effect of EDHBReference
GlycolysisHexokinaseIncreased activity nih.govnih.gov
GlycolysisPhosphofructokinaseIncreased activity nih.govnih.gov
TCA CycleCitrate SynthaseIncreased activity nih.govnih.gov
TCA CycleSuccinate DehydrogenaseIncreased activity nih.govnih.gov

Mechanisms of Lactate (B86563) Metabolism Influence

The influence of Ethyl 3,4-dihydroxybenzoate (EDHB) on energy metabolism also encompasses the regulation of lactate, a key metabolic byproduct of glycolysis. Research has shown that EDHB can modulate the enzymes and transporters involved in lactate metabolism and transport. nih.govnih.gov

One of the key findings is the increased activity of lactate dehydrogenase (LDH) following EDHB supplementation. nih.govnih.gov LDH is the enzyme responsible for the interconversion of pyruvate (B1213749) and lactate. Furthermore, EDHB has been shown to differentially affect the expression of monocarboxylate transporters (MCTs), which are responsible for transporting lactate across cell membranes. Specifically, EDHB treatment led to a reduced expression of monocarboxylate transporter 1 (MCT1) and an increased expression of monocarboxylate transporter 4 (MCT4) in skeletal muscle. nih.govnih.gov This differential regulation suggests a mechanism for facilitating the transport of lactate out of muscles and into the bloodstream. nih.govnih.gov

This is supported by the observation of a concomitant decrease in plasma lactate levels, which may be due to enhanced transport of lactate from the blood to the liver for subsequent use in gluconeogenesis. nih.govnih.gov

Cell Death Pathway Modulation

Induction of Apoptosis

Ethyl 3,4-dihydroxybenzoate (EDHB) has been identified as an inducer of apoptosis, a form of programmed cell death that is crucial for tissue homeostasis and the elimination of damaged or cancerous cells. The process of apoptosis is tightly regulated by a family of cysteine proteases known as caspases. nih.govmdpi.com The activation of these caspases is a hallmark of apoptosis.

The intrinsic pathway of apoptosis, which is often initiated by cellular stress, is controlled by the Bcl-2 family of proteins. nih.govmdpi.com This family includes both pro-apoptotic members (such as Bax and Bak) and anti-apoptotic members (such as Bcl-2 itself). The balance between these opposing factions determines the cell's fate. Pro-apoptotic signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates the caspase cascade, with caspase-3 being a key executioner caspase. mdpi.commdpi.com While the precise upstream mechanisms for EDHB are still under investigation, its pro-apoptotic effects suggest an interaction with these core regulatory pathways.

Autophagy Modulation

Autophagy is a cellular self-degradation process that is essential for removing damaged organelles and protein aggregates, thereby playing a critical role in cellular quality control. The process of autophagy is marked by the formation of autophagosomes, which engulf cytoplasmic material and deliver it to lysosomes for degradation. Two key proteins involved in this process are microtubule-associated protein 1A/1B-light chain 3 (LC3) and p62/SQSTM1. nih.govnih.gov

During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membranes. Therefore, an increase in the LC3-II/LC3-I ratio is a widely used indicator of autophagosome formation. nih.gov The protein p62 acts as a receptor for cargo destined for autophagic degradation and is itself degraded during the process. Thus, a decrease in p62 levels can indicate a functional autophagic flux. nih.govnih.gov While direct studies on the effect of this compound on LC3 and p62 are lacking, the broader class of related phenolic compounds is known to influence these pathways.

Anti-Inflammatory Signaling Pathways

Inhibition of NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is held in the cytoplasm by inhibitory proteins known as inhibitors of kappa B (IκB), with IκBα being a key member. nih.gov Upon stimulation by various inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov

Research has indicated that Ethyl 3,4-dihydroxybenzoate (EDHB) possesses anti-inflammatory properties through the inhibition of the NF-κB pathway. targetmol.com Studies have shown that supplementation with EDHB can lead to a downregulation of NF-κB expression in the brain, which is associated with a significant reduction in pro-inflammatory cytokines and cell adhesion molecules. targetmol.com This suggests that EDHB can interfere with the signaling cascade that leads to NF-κB activation, although the precise mechanism of IκBα modulation by EDHB requires further investigation.

Potential Enzyme Inhibition Beyond PHDs

While the primary characterized activity of 3,4-dihydroxybenzoate analogues relates to the inhibition of prolyl hydroxylase domain enzymes (PHDs), ongoing research investigates their broader enzymatic interactions. The structural features of these catecholic esters suggest potential interactions with other enzyme systems, warranting further mechanistic exploration beyond the hypoxia-inducible factor (HIF) pathway.

Inhibition of sn-Glycerol-3-Phosphate Oxidase (Contextual for related esters)

Direct enzymatic studies on this compound are not presently available in published literature. However, research into structurally related n-alkyl esters of 3,4-dihydroxybenzoic acid provides significant context for potential activity against sn-glycerol-3-phosphate oxidase (also known as mitochondrial sn-glycerol 3-phosphate dehydrogenase, mGPDH). This enzyme is a key component of the glycerol (B35011) phosphate (B84403) shuttle, linking cytosolic glycolysis and lipid metabolism to the mitochondrial electron transport chain. nih.govnih.gov

A pivotal study demonstrated that n-alkyl esters of 3,4-dihydroxybenzoic acid are highly effective inhibitors of the sn-glycerol-3-phosphate oxidase found in the mitochondrial preparations of the parasite Trypanosoma brucei brucei. nih.gov The parasite's respiration is dependent on this plant-like alternative oxidase system. nih.gov The high inhibitory activity of these esters prompted further investigation into related compounds, such as N-n-alkyl-3,4-dihydroxybenzamides, which were developed based on the efficacy of the ester predecessors. nih.gov

While the trypanosomal oxidase differs from the mammalian enzyme, this finding establishes that simple alkyl esters of 3,4-dihydroxybenzoic acid can inhibit glycerol-3-phosphate oxidation.

For the mammalian enzyme, several other classes of inhibitors have been identified, which provides a broader context for the molecular features that can induce inhibition. These include substrate analogs, long-chain fatty acids, and novel synthetic molecules.

Substrate Analogs: Analogs of glycerol phosphate, such as glyceraldehyde 3-phosphate and dihydroxyacetone phosphate (DHAP), are established competitive inhibitors of mGPDH. plos.org However, their utility is limited as they lack specificity and cell permeability. nih.govplos.org

Long-Chain Free Fatty Acids: Unsaturated long-chain free fatty acids, particularly oleic acid and linoleic acid, have been shown to exert a non-competitive inhibitory effect on mGPDH in brown adipose tissue mitochondria. nih.gov

Novel Heterocyclic Inhibitors: A novel class of potent, cell-permeant mGPDH inhibitors (iGP) has been discovered through small-molecule screening. nih.govnih.gov These compounds are characterized by a core benzimidazole-phenyl-succinamide structure and exhibit mixed inhibition with IC₅₀ values in the low micromolar range (1-15 µM). nih.govcornell.edu

The table below summarizes the findings on various inhibitor classes for sn-Glycerol-3-Phosphate Oxidase, providing context for the potential, yet unconfirmed, activity of this compound.

Table 1: Known Inhibitors of sn-Glycerol-3-Phosphate Oxidase/Dehydrogenase

Inhibitor Class Specific Examples Type of Inhibition Target Enzyme/Organism Key Findings & Citations
n-Alkyl Esters of 3,4-Dihydroxybenzoic Acid General series of n-alkyl esters Not specified Trypanosoma brucei brucei Demonstrated high inhibitory activity against the parasite's sn-glycerol-3-phosphate oxidase. nih.gov
Substrate Analogs Glyceraldehyde 3-phosphate, Dihydroxyacetone phosphate (DHAP) Competitive Mammalian, Bacterial, Invertebrate Known competitive inhibitors but lack specificity and cell permeability. nih.govplos.org
Benzimidazole-phenyl-succinamides iGP-1, iGP-5 Mixed Mammalian Novel, cell-permeant inhibitors with IC₅₀ values of ~1–15 µM. nih.govnih.govcornell.edu
Long-Chain Free Fatty Acids Oleic acid, Linoleic acid Non-competitive Rat Brown Adipose Tissue Unsaturated fatty acids are the most potent inhibitors in this class. nih.gov
Hydroxamic Acids Salicylhydroxamic acid (SHAM) Not specified Trypanosoma brucei brucei Used in chemotherapy research to inhibit the trypanosome alternative oxidase. nih.gov

| Other Small Molecules | Benzylformic acid, Glyoxylic acid, Methylglyoxal | Not specified | Streptococcus thermophilus | Identified as inhibitors of the bacterial enzyme. sigmaaldrich.com |

Structure Activity Relationship Sar Studies of Alkyl Dihydroxybenzoates

Influence of Alkyl Chain Length on Biological Efficacy

The length and structure of the alkyl ester chain are critical determinants of the biological activity of dihydroxybenzoates. This is often due to the "cut-off effect," where biological efficacy increases with alkyl chain length up to a certain point, after which it plateaus or decreases. This phenomenon is tied to the compound's ability to partition into and interact with biological membranes.

Research on alkyl gallates (3,4,5-trihydroxybenzoates), which are structurally related to 3,4-dihydroxybenzoates, provides significant insights. Studies on their antibacterial activity have shown that the effectiveness is highly dependent on the alkyl chain length. For instance, in one study against Xanthomonas citri, the antibacterial activity increased with the carbon side chain length, peaking with undecyl gallate before declining. asm.org Similarly, when tested against Staphylococcus aureus, the maximum antimicrobial activity was observed with 1-nonyl and 1-decyl gallate. nih.gov For intensifying the susceptibility of MRSA to β-lactam antibiotics, the optimal alkyl chain length was found to be C5 to C6. nih.gov

This relationship can be quantified by comparing the Minimum Inhibitory Concentration (MIC) values for a series of compounds with varying chain lengths. A lower MIC value indicates higher efficacy. The data often reveals a parabolic relationship between chain length and activity.

Table 1. Influence of alkyl chain length on the antibacterial activity of alkyl gallates against Staphylococcus aureus. The optimal activity is observed in the C7-C10 range. Data compiled from multiple studies. asm.orgnih.gov

The branching of the alkyl chain, as seen in 2-Ethylbutyl 3,4-dihydroxybenzoate, also plays a role. Branching can affect the molecule's fit into enzyme active sites or its interaction with lipid bilayers, potentially altering its biological profile compared to its straight-chain isomer, hexyl 3,4-dihydroxybenzoate.

Impact of Hydroxyl Group Number and Position on Bioactivity

The antioxidant and biological activities of phenolic compounds are profoundly influenced by the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring. nih.govnih.gov Generally, an increase in the number of hydroxyl groups leads to enhanced antioxidant activity. nih.gov For example, gallic acid, with three hydroxyl groups, typically shows higher antiradical activity than protocatechuic acid (3,4-dihydroxybenzoic acid), which has two. nih.gov

The relative position of the hydroxyl groups is also crucial. Dihydroxybenzoic acids with an ortho arrangement (hydroxyl groups at adjacent carbons, such as the 3,4-position in protocatechuic acid) often exhibit superior antioxidant and radical-scavenging properties. nih.govresearchgate.net This is because the ortho configuration, also known as a catechol structure, can readily donate hydrogen atoms and stabilize the resulting phenoxyl radical through resonance. Furthermore, this arrangement is effective at chelating metal ions, which can be a significant mechanism for preventing oxidation. nih.gov

Studies comparing isomers have demonstrated this effect. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) is generally more reactive and a more potent antioxidant than isomers like 3,5-dihydroxybenzoic acid. researchgate.net The presence of the catechol moiety in this compound is a key structural feature responsible for its predicted antioxidant potential. nih.govnih.gov This structural feature is also critical for activities like tyrosinase inhibition, where the catechol group can bind to the copper ions in the enzyme's active site. nih.gov

Table 2. Comparison of relative antioxidant activity based on the number and position of hydroxyl groups on the benzoic acid core. The 3,4-dihydroxy ('ortho') and 3,4,5-trihydroxy configurations show the highest activity. nih.govresearchgate.net

Steric and Electronic Effects of Substituents on Activity

The biological activity of dihydroxybenzoate esters is governed by a delicate balance of steric and electronic effects imparted by their substituents. The esterification of the carboxylic acid group of protocatechuic acid to form an alkyl ester like this compound significantly alters its properties.

Electronic Effects: The hydroxyl groups on the aromatic ring are electron-donating, which increases the electron density of the ring and enhances its ability to scavenge free radicals. nih.gov The ester group, conversely, is electron-withdrawing. This electronic interplay influences the molecule's reactivity and its interaction with biological targets. nih.gov For many phenolic antioxidants, the primary mechanism involves donating a hydrogen atom from a hydroxyl group. The stability of the resulting radical is key, and this is influenced by the electronic nature of other substituents. nih.gov

Steric Effects: The size and shape of the alkyl group (the "steric hindrance") play a critical role. nih.gov A bulky alkyl group, such as the 2-ethylbutyl group, can influence how the molecule docks with an enzyme's active site. nih.gov This can be beneficial, leading to a more specific and tighter binding, or detrimental, by preventing the molecule from accessing the site altogether. In some cases, steric bulk near the reactive center can decrease reactivity. nih.gov For example, while a longer alkyl chain increases lipophilicity, excessive branching or bulkiness might interfere with the optimal alignment required for biological interactions, such as insertion into a membrane or binding to a protein. nih.govnih.gov

Lipophilicity and Membrane Interactions in Biological Systems

Lipophilicity, the affinity of a molecule for a lipid environment, is a crucial physicochemical property that dictates the behavior of alkyl dihydroxybenzoates in biological systems. It is directly influenced by the alkyl chain, with longer or larger chains increasing lipophilicity. asm.orgnih.gov This property governs how the compound is absorbed, distributed, and able to penetrate cell membranes to reach its target.

For a compound like this compound to exert an intracellular effect, it must cross the cell membrane. The esterification of the polar protocatechuic acid with a nonpolar 2-ethylbutanol moiety creates an amphiphilic molecule—one with both a hydrophilic (the dihydroxybenzoyl "head") and a lipophilic (the alkyl "tail") part. This structure is ideal for interacting with and permeating the phospholipid bilayer of cell membranes. nih.gov

The "cut-off effect" mentioned in section 4.1 is a direct consequence of lipophilicity. asm.org As the alkyl chain lengthens, the molecule's ability to partition into the lipid membrane increases, leading to higher local concentrations and enhanced activity. asm.orgnih.gov However, beyond an optimal length, the molecule may become too lipophilic, causing it to be retained within the membrane, preventing it from reaching intracellular targets, or leading to self-aggregation (micelle formation), which can reduce its effective concentration. nih.gov Studies on alkyl gallates have shown that their antibacterial action involves not just targeting specific enzymes but also disrupting the integrity of the bacterial cell membrane, a process highly dependent on lipophilicity and the amphiphilic nature of the molecule. nih.govresearchgate.net

The relationship between lipophilicity (often expressed as the logarithm of the partition coefficient, log P) and biological activity is frequently parabolic. This means there is an optimal lipophilicity for maximum efficacy. Compounds that are too hydrophilic cannot cross membranes efficiently, while those that are too lipophilic can get trapped within them. asm.org

Advanced Research Methodologies and Techniques

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are fundamental tools for dissecting the cellular and molecular mechanisms of 2-Ethylbutyl 3,4-dihydroxybenzoate. These models provide a controlled environment to observe the compound's direct effects on various cell types, bypassing the complexity of a whole organism.

Researchers utilize both two-dimensional (2D) and three-dimensional (3D) cell culture systems. Standard 2D cultures, where cells grow in a monolayer on a flat substrate, are effective for initial screenings and mechanistic studies. For instance, studies have used esophageal squamous cell carcinoma cell lines (KYSE 170 and EC109) to demonstrate that the compound can induce S-phase cell cycle arrest and trigger caspase-dependent apoptosis. medchemexpress.com In these models, the compound was shown to upregulate the expression of proteins associated with autophagy and apoptosis, such as BNIP3 and Beclin. medchemexpress.com

To better mimic the native tissue environment, 3D culture models, such as those using collagen-based hydrogels, are employed. researchgate.nethmdb.ca These scaffolds provide a structural and mechanical environment similar to the extracellular matrix (ECM) in vivo, allowing for more physiologically relevant cell-to-cell and cell-to-matrix interactions. hmdb.ca Such models are particularly valuable for studying processes like osteogenesis. In experiments with MC3T3-E1 osteoblast precursor cells, this compound has been shown to significantly promote osteogenic differentiation, as evidenced by increased alkaline phosphatase (ALP) activity, collagen deposition, and the formation of mineralized nodules. medchemexpress.com Conversely, in RAW264.7 osteoclast precursor cells, it inhibits differentiation and the activity of tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts. medchemexpress.com

The table below summarizes key findings from various in vitro cell culture models used to study the compound.

Cell LineCell TypeKey Research FindingReference(s)
KYSE 170, EC109 Esophageal Squamous Cell CarcinomaInduces S-phase cell cycle arrest and apoptosis; upregulates autophagy-related proteins. medchemexpress.com
MC3T3-E1 Osteoblast PrecursorPromotes osteogenic differentiation, increases ALP activity, collagen deposition, and mineralization. medchemexpress.com
RAW264.7 Osteoclast PrecursorInhibits osteoclast differentiation and TRAP enzyme activity. medchemexpress.com
BV-2 Microglial CellsExhibits anti-inflammatory activity by inhibiting LPS-induced nitric oxide production.
HeLa, D407 Cervical Cancer, Retinal Pigment EpithelialInduces expression of Heme Oxygenase-1 (HO-1) independent of HIF-1α accumulation. nih.gov

Spectroscopic and Chromatographic Techniques for Compound Analysis and Metabolite Identification

The precise analysis and characterization of this compound rely on a suite of powerful spectroscopic and chromatographic techniques. These methods are essential for confirming the compound's chemical structure, assessing its purity, and identifying its metabolites in biological samples. nih.govtcichemicals.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed molecular structure. chemicalbook.com The chemical shifts, splitting patterns, and integration of peaks in the NMR spectrum provide definitive information about the arrangement of protons and carbon atoms, confirming the presence of the ethyl group, the benzoate (B1203000) ring, and the hydroxyl groups. chemicalbook.com

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is used to determine the molecular weight of the compound (182.17 g/mol ) and its fragmentation pattern. nih.govnih.govnist.gov This information serves as a chemical fingerprint for identification. For instance, in negative electrospray ionization mode, the parent compound (protocatechuic acid) shows a deprotonated molecular ion [M-H]⁻ at m/z 153, which fragments to an ion at m/z 109, corresponding to the loss of CO₂. nih.gov

Infrared (IR) and UV-Visible Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule, such as the characteristic stretching of the C=O ester bond and the broad O-H bands of the phenolic groups. nih.govnist.gov UV-Vis spectroscopy helps in the quantitative analysis of the compound in solution. nih.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating, identifying, and quantifying this compound in complex mixtures, such as extracts or biological fluids. nih.gov Coupled with a UV detector, HPLC provides a robust method for assessing purity and measuring release profiles from drug delivery systems. researchgate.netnih.gov For example, the release of the compound from solid lipid nanoparticles can be monitored over time by quantifying its concentration in a buffer solution using HPLC-UV. nih.gov

Gas Chromatography (GC): GC, particularly when linked to a mass spectrometer (GC-MS), is another powerful tool for the analysis of the compound, providing both separation and structural identification. nih.gov

These analytical methods are foundational for quality control in synthesis and for pharmacokinetic studies, enabling the tracking of the parent compound and the identification of its metabolic products.

Computational Chemistry and Molecular Docking Simulations

Computational chemistry and molecular docking are indispensable in silico tools for predicting and analyzing the interaction between this compound and its biological targets. harvard.edu These methods provide insights into binding affinities and modes of action at the atomic level, guiding further biochemical and cellular research.

A primary biological target identified for this compound is prolyl hydroxylase domain (PHD) enzymes. medchemexpress.comchemicalbook.comnih.gov this compound is a known competitive inhibitor of PHDs, which are key enzymes in the cellular oxygen-sensing pathway that regulate the stability of Hypoxia-Inducible Factor (HIF). medchemexpress.comnih.gov

Molecular Docking Methodology: Molecular docking simulations are performed using software like AutoDock. targetmol.com The process involves:

Preparation of Structures: High-resolution 3D structures of the target enzyme (e.g., PHD2 or PHD3) are obtained from protein databases or generated using homology modeling. harvard.edu The 3D structure of the ligand, this compound, is also generated and optimized.

Defining the Binding Site: A grid box is defined around the active site of the enzyme, which for PHDs typically includes a crucial iron (Fe²⁺) atom and residues that bind the co-substrate, 2-oxoglutarate. harvard.edu

Docking Simulation: The software systematically places the ligand into the defined active site in numerous possible conformations and orientations, calculating a binding energy score for each pose.

Analysis of Results: The most favorable poses, indicated by the lowest binding energy, are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues in the active site. targetmol.com

These simulations can predict how this compound competes with the natural substrate by occupying the active site, thereby inhibiting the enzyme. Such in silico screening pipelines are crucial for identifying and optimizing inhibitors for enzyme families like the PHDs. harvard.edu

Biochemical Assays for Enzyme Activity and Pathway Analysis

Biochemical assays are critical for quantifying the effects of this compound on specific enzymes and signaling pathways. These assays provide direct evidence of the compound's inhibitory or activatory capabilities and help to confirm the predictions made by computational models.

Enzyme Activity Assays: The inhibitory effect of the compound on several enzymes has been characterized through specific activity assays:

Prolyl Hydroxylase (PHD) Inhibition: As a known PHD inhibitor, assays are performed to measure the extent of this inhibition. medchemexpress.comnih.gov These assays can monitor the consumption of a co-substrate or the formation of a product. For example, a high-throughput colorimetric assay can be used to measure the remaining amount of the PHD co-substrate, alpha-ketoglutarate (B1197944), after the enzymatic reaction. harvard.edu The ability of this compound to reduce the consumption of alpha-ketoglutarate provides a quantitative measure of its inhibitory potency. harvard.edu

Alkaline Phosphatase (ALP) Activity: In studies on osteogenesis, ALP activity is a key marker of osteoblast differentiation. Assays measuring the conversion of a chromogenic substrate by ALP in cell lysates are used to show that the compound significantly increases this enzyme's activity in osteoblast precursor cells. medchemexpress.com

Tartrate-Resistant Acid Phosphatase (TRAP) Activity: TRAP is a marker enzyme for osteoclasts. Biochemical assays demonstrate that the compound inhibits TRAP activity in osteoclast precursor cultures, consistent with its anti-osteoclastic effects. medchemexpress.com

Pathway Analysis: To understand how the compound affects cellular signaling, researchers analyze key pathways:

NF-κB Pathway: The compound has been shown to inhibit the pro-inflammatory NF-κB pathway. medchemexpress.com This is often assessed by measuring the expression levels of NF-κB or its downstream target proteins and cytokines through methods like Western blotting or ELISA. nih.gov

Nitric Oxide Synthase (NOS) Pathway: In cardiomyocytes, the compound can activate nitric oxide synthase (NOS), which can be measured by quantifying the production of nitric oxide (NO) using assays like the Griess assay. medchemexpress.com

The table below details some of the key biochemical assays used.

Assay TypeTarget Enzyme/PathwayObserved Effect of CompoundReference(s)
Enzyme Inhibition Assay Prolyl Hydroxylase (PHD)Competitive inhibition medchemexpress.comchemicalbook.comnih.gov
Enzyme Activity Assay Alkaline Phosphatase (ALP)Increased activity in osteoblasts medchemexpress.com
Enzyme Activity Assay Tartrate-Resistant Acid Phosphatase (TRAP)Decreased activity in osteoclasts medchemexpress.com
Pathway Analysis NF-κB PathwayInhibition of the pathway medchemexpress.comnih.gov
Pathway Analysis Nitric Oxide Synthase (NOS)Activation of the pathway medchemexpress.com

Animal Models for Systemic Biological Effects (without clinical trial focus)

To understand the systemic biological effects of this compound, researchers utilize various animal models. These in vivo studies are essential for evaluating the compound's efficacy and physiological impact in a whole-organism context, bridging the gap between cell culture findings and potential therapeutic applications.

One significant area of investigation involves its protective effects against hypoxia-induced injury. In a rat model of hypobaric hypoxia, administration of the compound was shown to be effective in ameliorating high-altitude cerebral edema. nih.gov The study found that the compound reduced the leakage of blood vessels in the brain, an effect linked to its ability to inhibit the NF-κB inflammatory pathway and downregulate vascular endothelial growth factor (VEGF). nih.govtargetmol.com

In the context of cardiovascular research, a rat model of myocardial ischemia-reperfusion injury has been used. medchemexpress.com In these studies, pretreatment with the compound was found to reduce the infarct area, indicating a cardioprotective effect. This protection is attributed to its ability to activate the NOS-NO pathway and mitochondrial KATP channels, which helps to mitigate damage from the inflammatory response mediated by NF-κB. medchemexpress.com

Furthermore, the compound's role in bone metabolism has been tested in vivo. Human mesenchymal stem cells (hMSCs) treated with the compound and then transplanted into animal models showed enhanced osteogenic differentiation. medchemexpress.com Analysis of the transplanted tissue revealed increased expression of bone-specific proteins like collagen type I and osteocalcin, confirming the pro-osteogenic effects observed in cell culture. medchemexpress.com

These animal models are crucial for demonstrating the systemic efficacy of this compound in complex physiological and pathological processes, providing a preclinical basis for its effects on inflammation, hypoxic injury, and tissue regeneration.

Emerging Research Frontiers and Future Directions for 2 Ethylbutyl 3,4 Dihydroxybenzoate

Exploration of Novel Target Interactions

Currently, there is no available research specifically identifying the molecular targets of 2-Ethylbutyl 3,4-dihydroxybenzoate. Future investigations should focus on identifying its binding partners, including proteins, enzymes, and receptors, to understand its mechanism of action. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies would be instrumental in this exploration. Identifying these targets will be the first step in unlocking the therapeutic potential of this compound.

Development of Advanced Delivery Systems

The development of advanced delivery systems for this compound is contingent on first understanding its fundamental physicochemical properties, such as solubility, stability, and permeability. Once these are established, research could explore various formulation strategies to enhance its bioavailability and target-specific delivery. This could include encapsulation in nanoparticles, liposomes, or the development of prodrug strategies. However, without initial data on the compound itself, this area of research remains speculative.

Investigation of Metabolic Fate and Biotransformation

The metabolic pathway of this compound has not been documented. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development as a therapeutic agent. Future studies should employ in vitro and in vivo models to identify the metabolic enzymes involved in its biotransformation and to characterize its metabolites. This information is critical for assessing its safety and efficacy.

Applications in Preconditioning Strategies for Cellular Protection

While studies on ethyl 3,4-dihydroxybenzoate have shown promise in protecting cells from hypoxic damage, there is no corresponding data for this compound. Research is needed to determine if this specific ester variant possesses similar cytoprotective effects. Investigating its ability to mitigate oxidative stress and activate cellular defense mechanisms in response to stressors would be a valuable avenue of research.

Role in Combating Antimicrobial Resistance

The potential of this compound in addressing antimicrobial resistance is an area ripe for investigation. Research on similar molecules suggests that it could potentially act as an efflux pump inhibitor, thereby restoring the efficacy of existing antibiotics. Future studies should screen this compound for its antimicrobial activity against a panel of clinically relevant pathogens and investigate its ability to synergize with conventional antibiotics.

Contribution to Understanding Plant-Derived Bioactives

The study of this compound, once research is initiated, would contribute to the broader understanding of how modifying the structure of plant-derived bioactive compounds can influence their biological activity. By comparing its properties to other esters of 3,4-dihydroxybenzoic acid, researchers can gain valuable insights into structure-activity relationships, which can guide the design of new therapeutic agents derived from natural products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.